molecular formula C13H17BrFNO2 B13911820 tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate

Cat. No.: B13911820
M. Wt: 318.18 g/mol
InChI Key: WWAYHNKQJJMPMN-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is an organic compound with the molecular formula C13H17BrFNO2 It is a derivative of benzylcarbamate, featuring tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate typically involves the reaction of 4-bromo-3-fluoro-2-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-bromo-3-fluoro-2-methylbenzylamine+tert-butyl chloroformatetert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate\text{4-bromo-3-fluoro-2-methylbenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-bromo-3-fluoro-2-methylbenzylamine+tert-butyl chloroformate→tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzylcarbamates.

    Oxidation: Formation of benzylcarbamate derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of benzylamines.

Scientific Research Applications

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-bromo-3-fluoro-2-methylbenzylcarbamate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromo and fluoro groups on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.18 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-3-fluoro-2-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H17BrFNO2/c1-8-9(5-6-10(14)11(8)15)7-16-12(17)18-13(2,3)4/h5-6H,7H2,1-4H3,(H,16,17)

InChI Key

WWAYHNKQJJMPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)Br)CNC(=O)OC(C)(C)C

Origin of Product

United States

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